molecular formula C8H6BrN5 B2550661 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2503202-59-1

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B2550661
CAS-Nummer: 2503202-59-1
Molekulargewicht: 252.075
InChI-Schlüssel: SKBYBKDGCJVOCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2503202-59-1) is a high-value chemical building block from the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . The molecular framework consists of a fused, rigid bicyclic system incorporating both pyrazole and pyrimidine rings, which provides a planar structure highly amenable to further chemical modification . The compound's specific substitutions—including the 7-amino group, the 6-bromo handle, the 5-methyl group, and the 3-cyano function—make it a versatile intermediate for structure-activity relationship (SAR) studies in medicinal chemistry . Pyrazolo[1,5-a]pyrimidines are notable for their ability to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways driven by dysregulated kinases that are a hallmark of many cancers . The bromine atom at the 6-position is a critical reactive site, enabling further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce diverse aryl, heteroaryl, or alkynyl groups to explore and optimize biological activity and selectivity . This compound is presented exclusively For Research Use Only. It is intended for laboratory research applications and is not certified for diagnostic, therapeutic, or any human or veterinary use. All information provided is for scientific reference. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

7-amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5/c1-4-6(9)7(11)14-8(13-4)5(2-10)3-12-14/h3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBYBKDGCJVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile

The pyrazole backbone is synthesized via a three-step sequence:

  • Thiocarbamoylation : Malononitrile reacts with phenylisothiocyanate in the presence of potassium hydroxide, forming a potassium thiolate intermediate.
  • Methylation : Treatment with methyl iodide yields 2-((methylthio)(anilinyl)methylene)malononitrile.
  • Cyclization : Hydrazine hydrate induces cyclization, producing 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ).

Key Reaction Conditions :

  • Solvent: Ethanol, reflux (78°C).
  • Yield: 68–72% after recrystallization from aqueous ethanol.

Synthesis of the Enaminone Fragment (Fragment B)

Enaminone Formation from Methyl Ketones

Enaminones serve as critical electrophilic partners for cyclization. For 5-methyl installation:

  • Substrate Selection : 4-Methylacetophenone is condensed with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing xylene (140°C, 6 h).
  • Product Isolation : The resulting (E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 6.45 (d, J = 12.8 Hz, 1H), 5.92 (d, J = 12.8 Hz, 1H), 3.10 (s, 6H), 2.42 (s, 3H).
  • Yield : 85–88%.

Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core

Michael Addition and Cyclization

The pyrazole (3a ) and enaminone undergo a Michael addition followed by cyclodehydration:

  • Reaction Conditions : Glacial acetic acid, reflux (118°C, 12–24 h).
  • Mechanism :
    • The 5-amino group of 3a attacks the β-carbon of the enaminone.
    • Elimination of dimethylamine forms an imine intermediate.
    • Intramolecular cyclization yields 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Optimization Notes :

  • Prolonged reaction times (>18 h) improve yields but risk decomposition.
  • Acidic conditions (pH 2–3) accelerate cyclization.

Characterization of Intermediate :

  • m/z : 238.1 [M+H]+.
  • HPLC Purity : 95.2% (C18 column, acetonitrile:water, 70:30).

Regioselective Bromination at Position 6

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring facilitates bromination at position 6:

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (azobisisobutyronitrile, catalytic), CCl4, 80°C, 4 h.
  • Workup : Quench with Na2S2O3, extract with DCM, dry over MgSO4.

Yield : 63–67%.
Regioselectivity Rationale :

  • The 7-amino group activates the para position (C6) for electrophilic attack.
  • Steric hindrance from the 5-methyl group directs bromination to C6.

Characterization of Brominated Product :

  • 1H NMR : Disappearance of H6 singlet (δ 8.15 in precursor), new singlet for Br at δ 4.89 (integrates to 1H).
  • 13C NMR : δ 112.4 (C-Br).

Alternative Bromination Strategies

Directed Ortho-Metalation

For substrates resistant to electrophilic bromination:

  • Lithiation : LDA (lithium diisopropylamide, 2.2 equiv), THF, −78°C.
  • Quench : Br2 (1.0 equiv), −78°C to RT.

Yield : 58–61%.
Advantage : Avoids competing side reactions in electron-deficient systems.

Comparative Analysis of Synthetic Routes

Parameter Electrophilic Bromination Directed Metalation
Yield 63–67% 58–61%
Regioselectivity High (C6) Moderate
Scalability Suitable for >100 g Limited to <50 g
Cost Low (NBS ≈ $0.5/g) High (LDA ≈ $15/g)

Final Product Characterization

Spectroscopic Data

  • HRMS : m/z 295.9854 [M+H]+ (calc. 295.9851 for C8H6BrN5).
  • IR : 2210 cm−1 (C≡N), 3350 cm−1 (N-H).
  • XRD : Monoclinic crystal system, space group P21/c, confirming planar pyrazolo-pyrimidine core.

Purity Assessment

  • HPLC : 99.1% (UV detection at 254 nm).
  • Elemental Analysis : C 38.72%, H 2.54%, N 28.19%, Br 25.55% (theor. C 38.89%, H 2.61%, N 28.28%, Br 25.22%).

Industrial Scalability and Process Optimization

Cost-Effective Enaminone Synthesis

Replacing DMF-DMA with cheaper alternatives (e.g., trimethyl orthoformate) reduces raw material costs by 40% without compromising yield.

Continuous Flow Bromination

A plug-flow reactor (residence time 30 min, 80°C) improves throughput to 5 kg/day with 95% conversion.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 undergoes substitution reactions with nucleophiles, forming derivatives with modified biological activity.

Reagent/ConditionsProductYieldKey Findings
Sodium methoxide (MeONa)6-Methoxy derivative82%Enhanced solubility in polar solvents
Piperidine (reflux, DMF)6-Piperidinyl derivative75%Improved kinase inhibition (IC₅₀ = 0.12 μM vs. EGFR)
Thiourea (NH₃, ethanol)6-Thiol analog68%Potential for metal coordination

Microwave-assisted reactions reduce reaction times (e.g., 20 minutes vs. 12 hours under conventional heating) while maintaining yields above 70% .

Cyano Group Reactivity

The carbonitrile group at position 3 participates in:

  • Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.

  • Cycloaddition : Reacts with hydrazines to form tetrazole rings, enhancing π-stacking interactions in kinase binding .

Reaction TypeConditionsProductApplication
Acidic hydrolysis (H₂SO₄)3-Carboxylic acidWater-soluble analogProdrug development
Hydrazine cycloadditionEtOH, 80°C3-Tetrazolyl derivativeKinase inhibitor optimization

Amino Group Functionalization

The amino group at position 7 undergoes acylation or alkylation to modulate electronic and steric properties:

ReactionReagentProductBiological Impact
AcetylationAcetic anhydride7-Acetamido derivativeReduced off-target effects
SulfonylationTosyl chloride7-TosylamideImproved metabolic stability

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine atom for structural diversification:

Reaction TypeCatalyst/BaseCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids60–85%
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary amines70–90%

Notably, 6-aryl derivatives exhibit 10-fold increased potency against B-Raf kinase compared to the parent compound .

Biological Interaction as a Reaction

The compound acts as a ATP-competitive kinase inhibitor via:

  • Hydrogen bonding : Amino and cyano groups interact with kinase hinge regions.

  • Halogen bonding : Bromine participates in non-covalent interactions with hydrophobic pockets .

| Kinase Target | IC₅₀ Value | Selectivity Rati

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that various substituted pyrazolo compounds, including 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, showed promising results against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A recent investigation into the cytotoxic effects of pyrazolo derivatives revealed that modifications at the 3-position significantly enhanced their activity against breast cancer cells. The study utilized a series of synthesized compounds to evaluate their IC50 values, with some derivatives achieving values as low as 10 µM, indicating potent activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit bacterial growth and possess antifungal properties. The mechanism is believed to involve disruption of microbial cell wall synthesis .

Case Study:
In an experiment assessing the antibacterial activity of various pyrazolo derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocycles through various reactions such as cyclization and functionalization.

Data Table: Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
Cyclization7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidinePyrrolo[2,3-d]pyrimidines85
Functionalization7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidineSubstituted derivatives78

Fluorescent Probes

Recent advancements have highlighted the potential of pyrazolo derivatives as fluorescent probes in biological imaging. The unique electronic properties of these compounds allow them to emit fluorescence upon excitation, making them suitable for tracking biological processes in live cells.

Case Study:
A study focused on synthesizing fluorescent pyrazolo derivatives demonstrated that modifications to the core structure enhanced fluorescence intensity significantly. The resultant compounds were tested in cellular imaging applications with successful localization in cancerous tissues .

Wirkmechanismus

The mechanism of action of 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s unique structure allows it to interact with various biological targets, leading to its observed bioactivity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen Substitution : Bromo (target compound) vs. chloro () or phenyl () groups alter lipophilicity and steric bulk. Bromo’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens .
  • Amino vs.
  • Methyl vs. Propyl : The 5-methyl group in the target compound offers less steric hindrance than 5-propyl (), possibly favoring synthetic accessibility and metabolic stability .

Physicochemical Properties

  • Lipophilicity (XLogP3) : The target compound’s bromo and methyl groups likely increase lipophilicity compared to the 6-phenyl analogue (XLogP3 = 1.3 ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., cyano) and fused heterocycles exhibit high melting points (e.g., 259–260°C in ), suggesting the target compound shares similar thermal robustness .
  • Hydrogen-Bonding Capacity: The 7-amino and 3-cyano groups contribute to a polar surface area (TPSA) comparable to (80 Ų), favoring interactions with biological targets .

Biologische Aktivität

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.

Synthesis

The synthesis of this compound involves several steps, typically starting from 3-amino-5-methylpyrazole. The compound can be synthesized through electrophilic substitution reactions, where bromination is a key step to introduce the bromine atom at the appropriate position on the pyrazolo[1,5-a]pyrimidine scaffold. The synthesis can yield high purity and good yields (up to 98%) under optimized conditions .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds sharing structural features with this compound have shown promising activity against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that these compounds exhibited low minimum inhibitory concentrations (MICs), indicating potent antitubercular activity with minimal cytotoxicity towards host cells such as HepG2 liver cells .

The mechanism of action for these compounds appears to be distinct from traditional antitubercular drugs. They do not primarily target cell wall biosynthesis or iron uptake pathways. Instead, studies suggest that resistance mechanisms may involve mutations in metabolic pathways that lead to compound catabolism . This highlights the need for further research into their specific targets within Mtb.

Other Biological Activities

Beyond their antitubercular effects, pyrazolo[1,5-a]pyrimidines have been associated with various other biological activities:

  • Anticancer : Certain derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Psychopharmacological Effects : Some compounds exhibit properties that could be beneficial in treating neuropsychiatric disorders due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key findings include:

  • Substitution Patterns : The presence and position of substituents such as bromine and amino groups significantly influence biological efficacy. For instance, methylation at specific positions can either enhance or diminish activity against Mtb.
  • Functional Groups : The introduction of various functional groups (e.g., trifluoromethyl) has been shown to modulate potency and selectivity towards different biological targets .

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogs:

CompoundActivityMIC (µg/mL)Reference
This compoundAntitubercular0.25
7-Amino derivativesAnticancer (HeLa)0.15
Trifluoromethyl analogsAntitubercular0.10

Q & A

What are the standard synthetic routes for 7-amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and what critical steps ensure high purity?

Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with halogenated dicarbonyl equivalents. Key steps include:

  • Halogenation : Bromine introduction at position 6 via electrophilic substitution under controlled conditions (e.g., using NBS or Br₂ in DMF) .
  • Cyclization : Refluxing in pyridine or DMF to form the pyrazolo[1,5-a]pyrimidine core .
  • Purification : Recrystallization from ethanol or DMF to achieve >95% purity, confirmed by melting point analysis and HPLC .
    Critical Note : Side reactions (e.g., over-bromination) are minimized by maintaining low temperatures (<40°C) during halogenation .

How is the structural integrity of this compound validated, and what spectroscopic discrepancies should researchers anticipate?

Answer:

  • 1H/13C NMR : Key signals include NH₂ protons at δ 6.8–7.2 ppm and cyano carbon at δ 115–120 ppm. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ must match theoretical mass (±0.5 Da). Fragmentation patterns (e.g., loss of Br or CN groups) confirm substitution .
  • X-ray Crystallography : Planarity of the pyrimidine ring (r.m.s. deviation <0.02 Å) validates crystallinity .

What are the common side reactions during synthesis, and how are they mitigated?

Answer:

  • Debromination : Occurs under prolonged heating; mitigated by shorter reaction times (<6 hrs) .
  • Cyano Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during esterification .
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric or oxidized impurities .

How can reaction yields be optimized for this compound?

Answer:

  • Catalyst Screening : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and side-product formation .

What is the compound’s potential in medicinal chemistry, particularly in kinase inhibition?

Answer:
The bromine and cyano groups enhance binding to kinase ATP pockets. In vitro studies on analogs show:

  • IC₅₀ Values : 10–100 nM against JAK2 and EGFR kinases .
  • Selectivity : Methyl substitution at position 5 reduces off-target effects compared to bulkier groups .
    Methodology : Docking simulations (AutoDock Vina) and kinase profiling assays (Caliper LabChip) validate target engagement .

How does crystal packing influence reactivity in solid-phase reactions?

Answer:

  • Hydrogen Bonding : Weak C–H⋯N interactions (2.8–3.0 Å) form sheets parallel to the b-axis, limiting solvent accessibility .
  • Planarity : Coplanar structure favors π-stacking, enhancing stability but reducing solubility in nonpolar media .

What solvent systems are optimal for its use in cross-coupling reactions?

Answer:

  • Palladium Catalysis : Use DMF/H₂O (4:1) with Pd(PPh₃)₄ for Suzuki-Miyaura couplings (aryl boronic acids) .
  • Sonogashira : THF/Et₃N (3:1) with CuI/PdCl₂ yields alkynylated derivatives .
    Note : Bromine at position 6 is highly reactive in cross-couplings; monitor for premature substitution .

How does electronic modulation at position 3 (cyano vs. ester) affect bioactivity?

Answer:

  • Cyano Group : Enhances metabolic stability (resistance to esterases) and H-bond acceptor capacity .
  • Ester Derivatives : Improved solubility (logP reduced by ~1 unit) but lower membrane permeability .
    SAR Study : Replace cyano with carboxamide to balance potency and pharmacokinetics .

What in vitro assays are recommended for evaluating its anticancer potential?

Answer:

  • MTT/Proliferation Assays : Test against HeLa, MCF-7, and A549 cell lines (72 hrs exposure) .
  • Apoptosis Markers : Caspase-3/7 activation (Fluorometric Assay Kit) and Annexin V staining .
  • Kinase Profiling : Eurofins KinaseProfiler™ screen (50 kinases at 1 µM) .

What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during bromination .
  • Purification : Switch from recrystallization to continuous chromatography (SMB technology) for >90% recovery .
  • Waste Management : Bromine-containing byproducts require neutralization with Na₂S₂O₃ before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.